molecular formula C16H18O3 B4837600 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4837600
M. Wt: 258.31 g/mol
InChI Key: XJWOFCGCBRNTFO-UHFFFAOYSA-N
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Description

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C16H18O3 and a molecular weight of 258.32 g/mol . This compound belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3-methoxyphenol with a suitable dienophile in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

2-ethyl-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-10-8-13-11-6-4-5-7-12(11)16(17)19-15(13)9-14(10)18-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOFCGCBRNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
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2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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